4-(2-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
4-(2-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as CPT-1, and it is a potent inhibitor of the enzyme carnitine palmitoyltransferase 1 (CPT-1). CPT-1 is an essential enzyme in the process of fatty acid oxidation, which is a critical metabolic pathway in the body. Inhibition of CPT-1 has been shown to have a variety of effects on cellular metabolism and physiology, making CPT-1 inhibitors like CPT-1 an attractive target for scientific research.
Mechanism of Action
CPT-1 works by inhibiting the enzyme carnitine palmitoyltransferase 1, which is involved in the transport of fatty acids into the mitochondria for oxidation. By inhibiting this enzyme, CPT-1 disrupts the metabolic process of fatty acid oxidation, which can have a variety of effects on cellular metabolism and physiology.
Biochemical and Physiological Effects
The inhibition of CPT-1 by CPT-1 has been shown to have a variety of biochemical and physiological effects. Inhibition of CPT-1 has been shown to increase insulin sensitivity, decrease hepatic glucose production, and reduce plasma triglyceride levels. CPT-1 has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits in metabolic disorders and cancer therapy.
Advantages and Limitations for Lab Experiments
CPT-1 has several advantages as a tool for scientific research. It is relatively easy to synthesize, and it has been extensively studied, making it a well-established tool in the field. However, there are also limitations to the use of CPT-1 in lab experiments. One limitation is that it is a potent inhibitor of CPT-1, which can make it difficult to study the effects of partial inhibition of the enzyme. Additionally, the effects of CPT-1 inhibition can be complex and context-dependent, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research involving CPT-1. One area of research that is currently being explored is the development of more selective CPT-1 inhibitors that can target specific isoforms of the enzyme. Another area of research is the investigation of the effects of CPT-1 inhibition on other metabolic pathways, such as the regulation of glucose metabolism. Finally, there is ongoing research into the potential therapeutic applications of CPT-1 inhibitors in the treatment of metabolic disorders and cancer.
Synthesis Methods
The synthesis of CPT-1 involves several steps, starting with the reaction of 2-chlorobenzaldehyde with hexyl mercaptan to form the corresponding thioether. This intermediate is then reacted with 2-pyridinecarbonitrile in the presence of a base to form the final product. The synthesis of CPT-1 is relatively straightforward and can be accomplished using standard laboratory techniques.
Scientific Research Applications
CPT-1 has been the subject of extensive scientific research due to its potential applications in a variety of fields. One area of research where CPT-1 has been studied extensively is in the field of metabolic disorders. Inhibition of CPT-1 has been shown to have beneficial effects in the treatment of obesity, type 2 diabetes, and other metabolic disorders. CPT-1 inhibitors like CPT-1 have also been investigated for their potential use in cancer therapy, as they have been shown to have anti-tumor effects in preclinical studies.
properties
IUPAC Name |
4-(2-chlorophenyl)-6-hexylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-2-3-4-7-10-23-18-15(12-20)14(11-17(22)21-18)13-8-5-6-9-16(13)19/h5-6,8-9,14H,2-4,7,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBORDBSQEKLOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile |
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